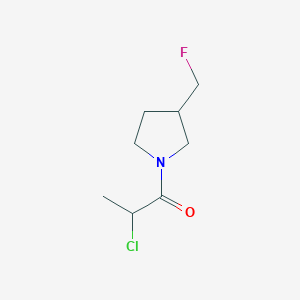

2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-3-2-7(4-10)5-11/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVWXUYHWZCESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of chlorinated ketones with a pyrrolidine moiety. Its unique structural features make it a subject of interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.65 g/mol. The compound features a chloropropanone structure linked to a pyrrolidine ring substituted with a fluoromethyl group, which contributes to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClFNO |

| Molecular Weight | 201.65 g/mol |

| LogP | 1.3 |

| Polar Surface Area | 30 Å |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to this chlorinated ketone exhibit inhibitory effects on specific enzymes, such as glycogen synthase kinase-3 beta (GSK-3β). For instance, studies have shown that modifications in the structure can enhance the potency and metabolic stability of GSK-3β inhibitors, suggesting that the introduction of fluorinated groups can significantly impact enzyme interactions and inhibition efficacy .

Receptor Binding

Additionally, compounds containing pyrrolidine rings have been studied for their potential in receptor binding activities. The presence of the fluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with receptor sites, making it a candidate for exploring neuroprotective properties or other therapeutic effects .

Study on GSK-3β Inhibition

A notable study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. The research demonstrated that specific modifications could lead to compounds with improved inhibitory potency against GSK-3β, with some derivatives exhibiting IC50 values in the nanomolar range (e.g., 480 nM) while maintaining low cytotoxicity levels .

Neuroprotective Effects

Further studies have explored the neuroprotective effects associated with this compound's structural analogs. Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Neuropharmacology

One of the primary applications of this compound is as a dopamine D4 receptor antagonist . Research indicates that it may have therapeutic potential in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) due to its selective binding to dopamine receptors. Binding affinity studies have demonstrated that this compound exhibits significant antagonistic properties, which could lead to novel treatment options for neuropsychiatric conditions .

Medicinal Chemistry

The synthesis of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves several steps:

- Formation of the Pyrrolidine Ring : Initial reactions with appropriate precursors form the pyrrolidine structure.

- Chlorination : Chlorine is introduced through controlled chlorination reactions.

- Fluoromethylation : The fluoromethyl group is added via nucleophilic substitution or fluorination techniques.

Each step requires optimization to ensure high yields and purity .

Antimicrobial Properties

Although primarily studied for its neuropharmacological effects, preliminary investigations suggest that derivatives of pyrrolidine compounds, including this one, may exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus, indicating potential applications in treating infections .

Case Study 1: Neuropharmacological Effects

In studies assessing similar compounds, modifications to the pyrrolidine structure significantly influenced receptor binding profiles and biological activity. Compounds with fluorinated groups demonstrated enhanced interactions with neurotransmitter systems, suggesting that this compound could exhibit similar enhancements in biological activity .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of pyrrolidine derivatives has yielded promising results. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against various bacteria, suggesting that this compound might also possess antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features, synthesis yields, and applications:

Key Observations:

Substituent Effects on Reactivity: The fluoromethyl group in the target compound introduces steric and electronic effects distinct from non-fluorinated analogs. The chloro group on the propanone backbone (shared with compound I in ) facilitates nucleophilic displacement reactions, making it a versatile intermediate for further derivatization .

Synthetic Efficiency :

- Compounds 1g and 1h achieve quantitative yields via chloride-pyrrolidine coupling, suggesting that the target compound could be synthesized similarly if the corresponding acyl chloride precursor is available .

Biological Relevance :

- The 4-bromophenyl substituent in 1i highlights the role of aromatic groups in modulating binding affinity, whereas the fluoromethyl group in the target compound may optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Structural Flexibility :

- Compound I in demonstrates that pyrrolidine can be replaced with other heterocycles (e.g., piperidine) to tune bioactivity, though this alters conformational rigidity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves nucleophilic substitution reactions where a chloro-substituted propanone derivative reacts with a fluoromethyl-substituted pyrrolidine moiety. The key steps generally include:

- Preparation or procurement of the appropriate 2-chloropropanone or related chloro-ketone intermediate.

- Synthesis or availability of 3-(fluoromethyl)pyrrolidine as the nucleophile.

- Coupling of these two components under conditions favoring nucleophilic substitution on the chloro-ketone.

This approach is consistent with the synthesis of structurally related compounds such as 3-chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, where 3-chloropropanone reacts with substituted pyrrolidines in the presence of a base to facilitate substitution.

The fluoromethyl group introduction onto the pyrrolidine ring at the 3-position is a critical step. Typical methods include:

- Halogenation followed by fluorination: Starting from 3-hydroxymethylpyrrolidine or 3-bromomethylpyrrolidine, the hydroxyl or bromo group can be converted to fluoromethyl via nucleophilic substitution using fluoride sources such as potassium fluoride or diethylaminosulfur trifluoride (DAST).

- Direct fluoromethylation: Using fluoromethylating agents under controlled conditions to introduce the fluoromethyl group selectively at the 3-position of pyrrolidine.

Due to the challenges of regioselectivity and fluorine chemistry, these steps often require careful optimization of reaction conditions, including temperature control and choice of solvent.

Coupling Reaction: Formation of this compound

The coupling of 2-chloropropanone with 3-(fluoromethyl)pyrrolidine is generally performed via nucleophilic substitution at the electrophilic carbonyl alpha-position bearing the chlorine atom. Key considerations include:

- Base selection: Mild bases such as potassium carbonate or sodium hydroxide are commonly employed to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred to dissolve both reagents and facilitate nucleophilic substitution.

- Temperature: Heating the reaction mixture (typically 60–90 °C) promotes the substitution reaction while minimizing side reactions.

The reaction proceeds via the displacement of the chlorine atom by the nitrogen of the pyrrolidine ring, forming the desired ketone with the pyrrolidinyl substituent.

Alternative Synthetic Routes and Functional Group Modifications

Given the structural complexity, alternative routes may involve:

- Stepwise assembly: First synthesizing 1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one followed by selective chlorination at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.

- Halogen exchange reactions: Starting from a bromo or iodo analog and performing halogen exchange to introduce chlorine.

- Use of protecting groups: Protecting the pyrrolidine nitrogen during functional group transformations to improve selectivity and yield.

These routes require additional purification steps but may offer better control over regio- and stereochemistry.

Data Table: Comparison of Preparation Parameters for Related Compounds

| Parameter | This compound | Related Compound: 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one | Notes |

|---|---|---|---|

| Starting ketone | 2-Chloropropanone | 3-Chloropropanone | Position of chlorination differs |

| Pyrrolidine derivative | 3-(Fluoromethyl)pyrrolidine | 2-(Methoxymethyl)pyrrolidine | Different substituents on pyrrolidine |

| Base used | Potassium carbonate or sodium hydroxide (inferred) | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | DMF or MeCN (typical for similar compounds) | DMF or MeCN | Polar aprotic solvents preferred |

| Reaction temperature | 60–90 °C (typical range) | Heated to promote substitution | Moderate heating required |

| Reaction type | Nucleophilic substitution | Nucleophilic substitution | Common mechanism |

| Yield (reported for analogs) | Not explicitly reported | Moderate to good (varies with conditions) | Dependent on substituents |

Research Findings and Challenges

- The direct literature on the preparation of this compound is limited, but analog synthesis provides a reliable framework.

- Fluoromethylation on pyrrolidine rings demands careful fluorinating agent selection to avoid side reactions and maintain regioselectivity.

- Chlorination at the alpha position of propanone derivatives is generally straightforward but requires control to prevent over-chlorination or decomposition.

- Purification often involves chromatographic techniques due to the presence of multiple reactive sites and potential side products.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one?

Answer: The compound features a pyrrolidine ring substituted with a fluoromethyl group and a propan-1-one moiety with a chlorine atom at the 2-position. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for assigning protons and carbons, with 2D techniques (COSY, HSQC) resolving overlapping signals. The fluoromethyl group (CH₂F) may split signals due to coupling with fluorine .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions).

- X-ray Diffraction (XRD): Single-crystal XRD using SHELXL refines bond lengths and angles, critical for confirming stereochemistry and ring conformation .

Q. What synthetic routes are reported for synthesizing this compound?

Answer: While direct synthetic routes for this compound are not detailed in the evidence, analogous methods for structurally related pyrrolidinyl ketones suggest:

- Nucleophilic Acylation: Reacting 3-(fluoromethyl)pyrrolidine with 2-chloropropanoyl chloride in the presence of a base (e.g., Et₃N).

- Ketone Formation: Oxidation of secondary alcohols or Grignard reactions, followed by chlorination.

- Safety Note: Handling chlorinated reagents requires PPE and fume hoods, as per safety guidelines .

Advanced Research Questions

Q. How do dynamic effects of the pyrrolidine ring impact NMR spectral interpretation, and what methodological approaches mitigate this?

Answer: The pyrrolidine ring’s puckering dynamics can broaden NMR signals or obscure stereochemical assignments. Strategies include:

- Variable Temperature NMR: Lower temperatures (e.g., 200 K) reduce ring flexibility, sharpening signals .

- XRD Validation: Comparing solution-state NMR data with solid-state XRD structures resolves ambiguities (e.g., chair vs. twist-boat conformations) .

- DFT Calculations: Modeling ring conformers predicts NMR chemical shifts, aiding signal assignment .

Q. How can researchers resolve contradictions between crystallographic and solution-state spectroscopic data?

Answer: Discrepancies may arise from:

- Dynamic vs. Static Structures: XRD captures a single conformation, while NMR averages multiple states.

- Methodological Integration:

Q. How does the fluoromethyl substituent influence reactivity in nucleophilic substitution reactions?

Answer: The fluoromethyl group’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with non-fluorinated analogs (e.g., 3-methylpyrrolidine derivatives) show:

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

Answer: Key challenges include:

- Chiral Center Control: The pyrrolidine ring’s 3-position fluoromethyl group introduces stereochemical complexity.

- Methodology:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation.

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .

- Analytical Validation: Chiral HPLC or VCD spectroscopy confirms enantiomeric excess .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.